2,5-dioxopyrrolidin-1-yl 4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)butanoate
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Overview
Description
2,5-dioxopyrrolidin-1-yl 4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)butanoate is a chemical compound known for its applications in various fields of scientific research. It is characterized by its complex molecular structure, which includes a fluorenylmethoxycarbonyl (Fmoc) group, making it a valuable reagent in peptide synthesis and other biochemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dioxopyrrolidin-1-yl 4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)butanoate typically involves the reaction of 4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)butanoic acid with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane (DCM) under mild conditions to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reagents and conditions but utilizes industrial-grade equipment and solvents to ensure efficiency and purity.
Chemical Reactions Analysis
Types of Reactions
2,5-dioxopyrrolidin-1-yl 4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)butanoate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the NHS ester group is replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Nucleophiles: Amines, thiols
Solvents: Dichloromethane (DCM), dimethylformamide (DMF)
Conditions: Mild temperatures, neutral to slightly basic pH
Major Products Formed
Substitution Products: Depending on the nucleophile used, the major products can include various substituted derivatives of 4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)butanoate.
Hydrolysis Products: 4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)butanoic acid and N-hydroxysuccinimide.
Scientific Research Applications
2,5-dioxopyrrolidin-1-yl 4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)butanoate is widely used in scientific research, particularly in the following areas:
Peptide Synthesis: The compound is used as a coupling reagent in solid-phase peptide synthesis, facilitating the formation of peptide bonds.
Bioconjugation: It is employed in the conjugation of biomolecules, such as attaching peptides to carrier proteins or other molecules.
Drug Development: The compound is used in the synthesis of peptide-based drugs and prodrugs, enhancing their stability and bioavailability.
Mechanism of Action
The mechanism of action of 2,5-dioxopyrrolidin-1-yl 4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)butanoate involves the activation of carboxyl groups through the formation of an NHS ester. This activated ester can then react with nucleophiles, such as amines, to form stable amide bonds. The fluorenylmethoxycarbonyl (Fmoc) group serves as a protective group for amines, preventing unwanted side reactions during synthesis .
Comparison with Similar Compounds
Similar Compounds
2,5-dioxopyrrolidin-1-yl 6-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)hexanoate: Similar in structure but with a longer carbon chain.
2,5-dioxopyrrolidin-1-yl (2S,3R)-3-(tert-butoxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoate: Contains a tert-butoxy group, offering different reactivity and applications.
Uniqueness
2,5-dioxopyrrolidin-1-yl 4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)butanoate is unique due to its specific structure, which provides a balance between reactivity and stability. The presence of the Fmoc group allows for selective deprotection and subsequent reactions, making it a versatile reagent in peptide synthesis and bioconjugation .
Properties
Molecular Formula |
C23H22N2O6 |
---|---|
Molecular Weight |
422.4 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 4-(9H-fluoren-9-ylmethoxycarbonylamino)butanoate |
InChI |
InChI=1S/C23H22N2O6/c26-20-11-12-21(27)25(20)31-22(28)10-5-13-24-23(29)30-14-19-17-8-3-1-6-15(17)16-7-2-4-9-18(16)19/h1-4,6-9,19H,5,10-14H2,(H,24,29) |
InChI Key |
GSIQWBQBDVPVPR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
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